molecular formula C19H23N5O2 B2950682 N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)cinnamamide CAS No. 1798415-73-2

N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)cinnamamide

Cat. No. B2950682
CAS RN: 1798415-73-2
M. Wt: 353.426
InChI Key: FGHRVHFUIRQKIT-CMDGGOBGSA-N
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Description

The compound is a cinnamamide derivative. Cinnamamides are organic compounds containing a cinnamoyl substructure . They are known for their various biological activities and are used in medicinal chemistry .


Synthesis Analysis

Cinnamamides can be synthesized using various methods. One method involves the MNBA/DMAP-catalyzed synthesis of various cinnamamides . The combination of MNBA, 4-(dimethylamino)pyridine (DMAP) or 4-(dimethylamino)pyridine N-oxide (DMAPO) has been found effective for the synthesis of amides and peptides .


Chemical Reactions Analysis

DMAP is a highly versatile nucleophilic catalyst for various reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams and many more .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For instance, DMAP is a white solid with a melting point of 110 to 113 °C and a boiling point of 162 °C at 50 mmHg .

Scientific Research Applications

DMAMCL has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to have anticancer properties by inhibiting the growth of cancer cells. DMAMCL has also been studied for its potential as a fluorescent probe for imaging biological samples. Additionally, this compound has been used as a tool in studying the structure and function of proteins.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DMAMCL in lab experiments is its high yield and purity, making it easy to synthesize and use in experiments. Additionally, DMAMCL has been extensively studied, and its mechanism of action is relatively well understood. However, one of the limitations of using DMAMCL is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of DMAMCL. One potential direction is the development of DMAMCL derivatives with improved anticancer properties and reduced toxicity. Additionally, DMAMCL could be used as a tool for studying the structure and function of proteins. Finally, DMAMCL could be used in combination with other compounds to enhance its anticancer properties.
Conclusion:
In conclusion, DMAMCL is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using several methods, and it has been extensively studied for its potential as an anticancer agent and fluorescent probe. DMAMCL has several advantages and limitations for lab experiments, and there are several future directions for its study. Overall, DMAMCL is a promising compound that has the potential to make significant contributions to various fields of research.

Synthesis Methods

DMAMCL has been synthesized using several methods, including the reaction of 4-dimethylamino-2-morpholinopyrimidine with cinnamoyl chloride in the presence of a base, such as triethylamine. Another method involves the reaction of 4-dimethylamino-2-morpholinopyrimidine with cinnamic acid in the presence of a coupling agent, such as dicyclohexylcarbodiimide. The yield of DMAMCL using these methods is relatively high, and the purity can be improved using chromatographic techniques.

Safety and Hazards

DMAP is classified as acutely toxic if swallowed or inhaled, and fatal in contact with skin. It causes skin irritation, serious eye damage, and damage to organs (Nervous system). It is also toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

(E)-N-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2/c1-23(2)18-16(14-20-19(22-18)24-10-12-26-13-11-24)21-17(25)9-8-15-6-4-3-5-7-15/h3-9,14H,10-13H2,1-2H3,(H,21,25)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGHRVHFUIRQKIT-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1NC(=O)C=CC2=CC=CC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=NC(=NC=C1NC(=O)/C=C/C2=CC=CC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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